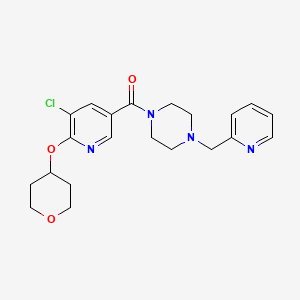

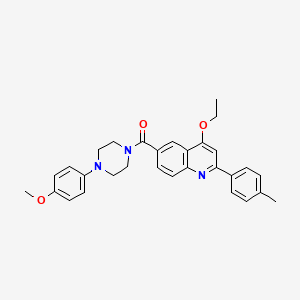

![molecular formula C15H15F3N8O2 B2545349 3-Methyl-6-(4-(3-(Trifluormethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)pyrimidin-2,4(1H,3H)-dion CAS No. 2320851-62-3](/img/structure/B2545349.png)

3-Methyl-6-(4-(3-(Trifluormethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)pyrimidin-2,4(1H,3H)-dion

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "3-methyl-6-(4-(3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione" is a complex molecule that appears to be related to various heterocyclic compounds with potential biological activities. The structure suggests the presence of a pyrimidine core, a triazolo[4,3-b]pyridazine moiety, and a piperazine ring, which are common in medicinal chemistry for their diverse pharmacological properties.

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves multi-step reactions starting from simple precursors. For instance, the synthesis of triazolo-pyridazine-6-yl-substituted piperazines, which are structurally related to the compound , involves a two-step process starting from pyridine and dichloropyridazine derivatives . Similarly, the synthesis of chromeno[3',2':5,6]pyrido[2,3-d]pyrimidine derivatives starts from a hydrazinylated chromenopyridopyrimidine, which is then reacted with various electrophilic reagents to yield a range of heteroannulated compounds .

Molecular Structure Analysis

The molecular structure of the compound includes several pharmacophores, such as the triazolo[4,3-b]pyridazine ring, which is known for its biological activity, particularly in the context of genotoxicity and H4 receptor antagonism . The piperazine ring is a common feature in drug molecules and can be metabolically bioactivated, leading to the formation of reactive intermediates . The pyrimidine ring is another important pharmacophore, often found in compounds with antiproliferative activity .

Chemical Reactions Analysis

The chemical reactivity of such compounds is diverse. For example, the triazolo[4,3-b]pyridazine moiety can undergo bioactivation, leading to the formation of genotoxic intermediates such as glyoxal . The pyrimidine derivatives can react with aromatic aldehydes to form a variety of heterocyclic compounds, including pyrazolo[3,4-d]pyrimidine-4,6-diones . Additionally, the piperazine ring can be modified to mitigate bioactivation pathways and reduce mutagenicity .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their heterocyclic structures. The presence of the trifluoromethyl group, for instance, can significantly affect the lipophilicity and metabolic stability of the molecule . The piperazine ring can impact the solubility and basicity of the compound, which in turn can influence its pharmacokinetic profile . The pyrimidine core is likely to contribute to the compound's ability to engage in hydrogen bonding, which is important for its interaction with biological targets .

Wissenschaftliche Forschungsanwendungen

- Forscher haben das antibakterielle Potenzial dieser Verbindung untersucht. Fünfzehn neu synthetisierte Derivate wurden gegen Staphylococcus aureus (S. aureus) und Escherichia coli (E. coli-Stämme unter Verwendung der Mikroverdünnungsmethode getestet. Weitere Studien könnten ihren Wirkmechanismus und potenzielle klinische Anwendungen untersuchen.

- Das Triazol-Grundgerüst in dieser Verbindung wurde für die Konstruktion von hochgradig thermisch stabilen energetischen Materialien untersucht. Diese Materialien sind für Anwendungen in Treibstoffen, Sprengstoffen und Pyrotechnik von entscheidender Bedeutung . Die Untersuchung seiner Energiefreisetzungseigenschaften und seiner Stabilität könnte zu innovativen Formulierungen führen.

Antibakterielle Aktivität

Energetische Materialien

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-methyl-6-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl]-1H-pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15F3N8O2/c1-23-12(27)8-11(19-14(23)28)25-6-4-24(5-7-25)10-3-2-9-20-21-13(15(16,17)18)26(9)22-10/h2-3,8H,4-7H2,1H3,(H,19,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REQDASONIYQAPO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=C(NC1=O)N2CCN(CC2)C3=NN4C(=NN=C4C(F)(F)F)C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15F3N8O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

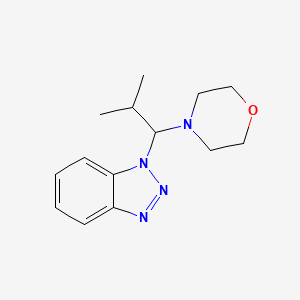

![N-(thiophen-2-yl(thiophen-3-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2545271.png)

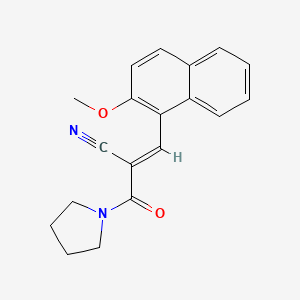

![2-{(E)-[(5-chloro-2,4-dimethoxyphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2545272.png)

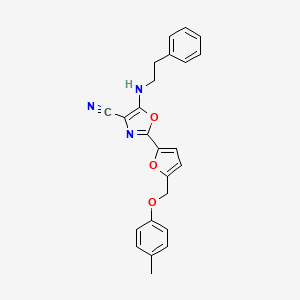

![3-Oxa-6-azabicyclo[3.2.1]octane;hydrochloride](/img/structure/B2545281.png)

![1-(tert-Butyldimethylsilyl)-5-fluoropyrrolo[2,3-b]pyridine-4-carboxylic acid](/img/structure/B2545285.png)

![Imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B2545286.png)

![3-[(3-Fluorophenyl)methylsulfanyl]-5-(4-methylphenyl)-1,2,4-triazol-4-amine](/img/structure/B2545288.png)